
Fenbufen-d9
Descripción general
Descripción
Fenbufen-d9 is a deuterated form of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat inflammation in conditions such as osteoarthritis, ankylosing spondylitis, and tendinitis . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Fenbufen due to its stable isotope labeling .
Mecanismo De Acción
Target of Action
Fenbufen-d9, a deuterium-labeled variant of Fenbufen, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts by inhibiting the activity of COX-1 and COX-2 enzymes . By doing so, it prevents the production of prostaglandins, thereby reducing inflammation and relieving pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are involved in mediating inflammatory responses .
Pharmacokinetics
The half-life of Fenbufen is approximately 10 hours . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate symptoms associated with conditions like osteoarthritis, ankylosing spondylitis, and tendinitis .
Análisis Bioquímico
Biochemical Properties
Fenbufen-d9, like Fenbufen, interacts with enzymes such as COX-1 and COX-2, inhibiting their activities . The IC50 values for COX-1 and COX-2 are 3.9 μM and 8.1 μM, respectively . Fenbufen also exhibits inhibitory activity against caspases, including caspase-1, 3, 4, 5, and 9 .
Cellular Effects
This compound, similar to Fenbufen, has significant effects on various types of cells and cellular processes . It has been shown to ameliorate the severity of severe acute pancreatitis (SAP) and decrease the serum levels of lipase and amylase . In vitro and in vivo data demonstrated that Fenbufen inhibited the activation of caspase-1 and caspase-11, decreasing the levels of IL-1β, IL-18, and GSDMD .
Molecular Mechanism
The molecular mechanism of this compound is believed to be similar to that of Fenbufen. Fenbufen acts by preventing cyclooxygenase from producing prostaglandins which can cause inflammation . It’s also known to inhibit the activation of caspases, which play a crucial role in programmed cell death or apoptosis .
Dosage Effects in Animal Models
The effects of this compound in different dosages in animal models are not explicitly documented. Fenbufen has been shown to have potent activity in various animal models, including carageenin edema, UV erythema, and adjuvant arthritis .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Fenbufen. Fenbufen is known to be metabolized to form [1,1’-biphenyl]-4-acetic acid (BPAA), which is believed to be responsible for its anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenbufen can be synthesized by acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions . The deuterated version, Fenbufen-d9, involves the incorporation of deuterium atoms into the Fenbufen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms at the desired positions in the molecule .
Análisis De Reacciones Químicas
Types of Reactions
Fenbufen-d9, like its non-deuterated counterpart, undergoes various chemical reactions including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Fenbufen-d9 retains the core pharmacological actions of fenbufen, primarily acting as an analgesic and anti-inflammatory agent. The compound functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. Unlike traditional NSAIDs, fenbufen acts as a pro-drug, converting into its active metabolites that exert therapeutic effects while minimizing gastrointestinal toxicity.
Key Mechanisms of Action
- Prostaglandin Inhibition : this compound inhibits cyclooxygenase enzymes, thereby reducing the production of inflammatory prostaglandins .
- Metabolite Activity : The primary metabolite, biphenylacetic acid, is responsible for the drug's anti-inflammatory effects, demonstrating potent inhibition of prostaglandin synthesis .
Therapeutic Applications
This compound is indicated for various conditions characterized by inflammation and pain. Its applications include:
- Osteoarthritis : Effective in managing pain and inflammation associated with osteoarthritis, this compound has been shown to provide relief comparable to other NSAIDs with fewer side effects .
- Rheumatoid Arthritis : Clinical studies suggest that this compound can be as effective as traditional NSAIDs like indomethacin and aspirin in treating rheumatoid arthritis .
- Tendinitis and Back Pain : The drug is also used to alleviate symptoms related to tendinitis and lower back pain .
Efficacy in Osteoarthritis
A clinical trial involving patients with osteoarthritis demonstrated that a daily dosage of 600 mg of fenbufen was comparable in effectiveness to 3.6 g of aspirin or 75 mg of indomethacin. Patients reported significant pain relief with minimal adverse effects, highlighting this compound's favorable therapeutic profile .
Safety Profile
A comprehensive safety analysis involving over 2,600 patients indicated that fenbufen has a low incidence of gastrointestinal side effects compared to other NSAIDs. No significant adverse events related to liver function or hematological parameters were reported during the studies, reinforcing its safety as a long-term treatment option .
Comparación Con Compuestos Similares
Similar Compounds
Fenbufen-d9 is similar to other NSAIDs such as:
- Ibuprofen
- Naproxen
- Ketoprofen
- Fenoprofen
Uniqueness
What sets this compound apart from these compounds is its deuterated nature, which provides unique advantages in scientific research. The incorporation of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool for studying drug metabolism and pharmacokinetics .
This compound’s unique properties make it an important compound in both research and industrial applications, providing insights into the behavior of NSAIDs and aiding in the development of new therapeutic strategies.
Actividad Biológica
Fenbufen-d9 is a deuterated derivative of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat inflammatory conditions such as osteoarthritis and ankylosing spondylitis. The deuteration of Fenbufen enhances its utility in pharmacokinetic studies and metabolic research due to its stable isotope labeling. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Formula : CHDO
- CAS Number : 1189940-96-2
- Molecular Weight : 251.37 g/mol
This compound shares similar pharmacological properties with its non-deuterated counterpart but provides distinct advantages in research applications, particularly in tracking metabolic pathways and understanding drug interactions.
This compound primarily exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of these enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammatory responses.
Key Mechanisms:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, this compound reduces the production of pro-inflammatory prostaglandins.
- Impact on Pain Pathways : The reduction in prostaglandin levels correlates with decreased pain perception and inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its biological activity. The half-life of Fenbufen is approximately 10 hours, allowing for sustained therapeutic effects. The deuterated form may exhibit altered absorption and distribution characteristics compared to the non-deuterated version.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-Life | ~10 hours |
Bioavailability | Not specified |
Metabolism | Hepatic |
Excretion | Renal |
Biological Activity in Research
This compound is utilized extensively in research settings due to its stable isotope labeling, which aids in various studies related to drug metabolism and pharmacokinetics.
Applications:
- Metabolic Studies : Enables detailed tracking of metabolic pathways.
- Drug Interaction Studies : Helps assess interactions with other medications.
- Therapeutic Development : Assists in the formulation of new NSAIDs with improved efficacy and safety profiles.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Inflammation Models :
- In a controlled study using carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects comparable to traditional NSAIDs. The results indicated a marked reduction in paw swelling after administration.
-
Pharmacokinetic Analysis :
- A study investigating the pharmacokinetics of this compound showed that the deuterated compound had a prolonged half-life compared to non-deuterated Fenbufen, suggesting potential benefits in chronic pain management scenarios.
-
Safety Profile Assessment :
- Research indicated that while side effects were similar to those observed with standard Fenbufen treatment, the incidence rates for cutaneous disorders were notably lower when using this compound, suggesting a potentially improved safety profile.
Propiedades
IUPAC Name |
4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-LOIXRAQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.